![molecular formula C22H24N2O B184164 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone CAS No. 84259-94-9](/img/structure/B184164.png)
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method might include the condensation of a phenethylamine derivative with a suitable pyridone precursor under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridone ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenethyl-4-phenethylamino-2(1H)-pyridone: Lacks the methyl group at the 6-position.
4-Phenethylamino-6-methyl-2(1H)-pyridone: Lacks the phenethyl group at the 1-position.
Uniqueness
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone is unique due to the presence of both phenethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
84259-94-9 |
|---|---|
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
Clave InChI |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
| 84259-94-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


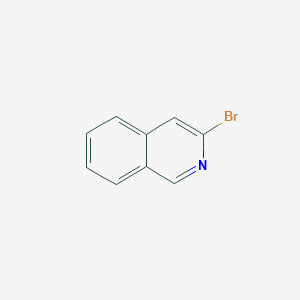
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
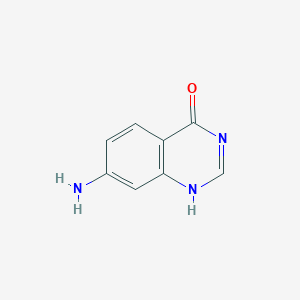
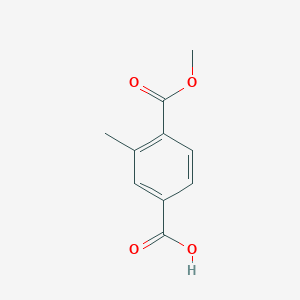
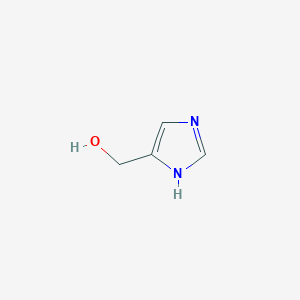
![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
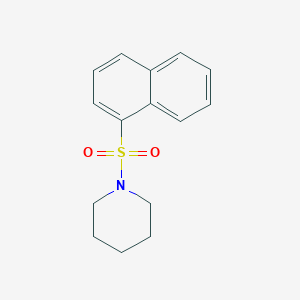
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
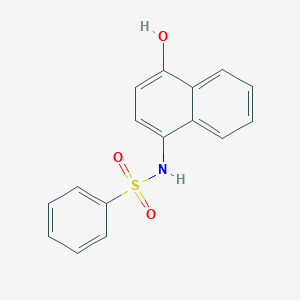

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
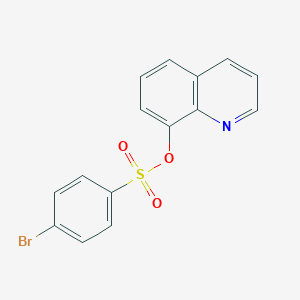
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
